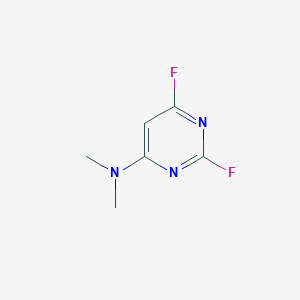
Pyrimidine, 2,4-difluoro-6-dimethylamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2,4-difluoro-6-dimethylamino- is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2,4-difluoro-6-dimethylamino- typically involves the nucleophilic substitution of 2,4,6-trichloropyrimidine. The reaction proceeds through a series of steps where the chlorine atoms are replaced by fluorine and dimethylamino groups. Common reagents used in this synthesis include potassium fluoride and dimethylamine. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 2,4-difluoro-6-dimethylamino- undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Pyrimidine, 2,4-difluoro-6-dimethylamino- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrimidine, 2,4-difluoro-6-dimethylamino- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor antagonism, it binds to receptors, preventing the natural ligand from activating the receptor and thus modulating the biological response .
Comparison with Similar Compounds
2,4-Diaminopyrimidine: Known for its use in antifolate drugs and as a precursor in the synthesis of various pharmaceuticals.
2,4,6-Trichloropyrimidine: A key intermediate in the synthesis of substituted pyrimidines.
2,4-Difluoropyrimidine: Shares similar fluorine substitution but lacks the dimethylamino group, affecting its reactivity and applications.
Uniqueness: Pyrimidine, 2,4-difluoro-6-dimethylamino- is unique due to the presence of both fluorine and dimethylamino groups, which confer distinct electronic and steric properties. These modifications enhance its reactivity and potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H7F2N3 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2,6-difluoro-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C6H7F2N3/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3 |
InChI Key |
WJTITHKMCYOWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NC(=N1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















